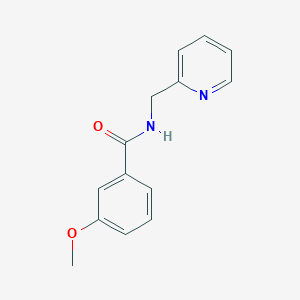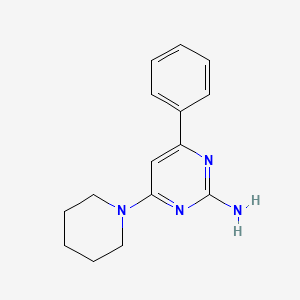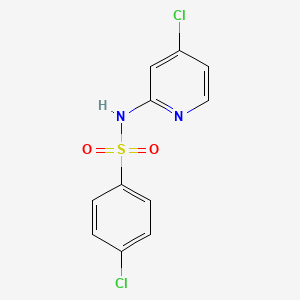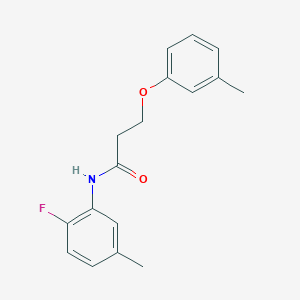![molecular formula C17H16N2O4 B5786825 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5786825.png)
4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MPQ and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of MPQ is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. MPQ has also been found to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, MPQ has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MPQ has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis in various cell types. MPQ has also been found to improve cognitive function and reduce the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MPQ has several advantages for lab experiments. It exhibits a high degree of purity and stability, making it easy to work with. Additionally, MPQ has been found to exhibit low toxicity in animal models. However, one limitation of using MPQ in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of MPQ. One area of research is the development of MPQ-based therapies for the treatment of inflammatory and neurodegenerative diseases. Additionally, the use of MPQ as a potential anticancer agent is an area of active research. Further studies are needed to fully understand the mechanism of action of MPQ and its potential therapeutic applications.
Conclusion
In conclusion, MPQ is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. MPQ has several advantages for lab experiments, including high purity and stability. However, its mechanism of action is not fully understood, which can make it difficult to interpret results. Further studies are needed to fully understand the potential therapeutic applications of MPQ.
Synthesemethoden
The synthesis of MPQ involves the reaction of 2-methoxyphenol with chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 1,2-diaminocyclohexane to yield MPQ. This synthesis method has been optimized to increase the yield and purity of MPQ.
Wissenschaftliche Forschungsanwendungen
MPQ has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. MPQ has also been studied for its neuroprotective effects and its ability to improve cognitive function. Additionally, MPQ has been found to exhibit antifungal and antibacterial properties.
Eigenschaften
IUPAC Name |
4-[2-(2-methoxyphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-14-8-4-5-9-15(14)23-11-17(21)19-10-16(20)18-12-6-2-3-7-13(12)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWFTIWCGBZEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)
![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)



![{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5786810.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5786826.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5786832.png)
![methyl N-{4-[(diethylamino)sulfonyl]benzoyl}glycinate](/img/structure/B5786840.png)
![4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B5786863.png)